Cas no 2225127-08-0 ((3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione)

(3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione structure
2225127-08-0 structure
Product name:(3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione
CAS No:2225127-08-0
MF:C5H8N2O3S
MW:176.193619728088
CID:6249721
PubChem ID:93510183

(3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione Chemical and Physical Properties

Names and Identifiers

    • (3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione
    • (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
    • EN300-1268428
    • starbld0040474
    • E?-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
    • (3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one
    • 2225127-08-0
    • (3aR)-hexahydro-1
    • (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide
    • Inchi: 1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m1/s1
    • InChI Key: AMZLQADVZUGEDR-SCSAIBSYSA-N
    • SMILES: S1(NC([C@H]2CCCN12)=O)(=O)=O

Computed Properties

  • Exact Mass: 176.02556330g/mol
  • Monoisotopic Mass: 176.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: -0.7

(3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1268428-50mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95.0%
50mg
$197.0 2023-10-02
Enamine
EN300-1268428-500mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95.0%
500mg
$656.0 2023-10-02
Aaron
AR01FLFX-10g
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95%
10g
$5006.00 2023-12-14
Enamine
EN300-1268428-1.0g
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95%
1g
$0.0 2023-06-08
Enamine
EN300-1268428-2500mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95.0%
2500mg
$1650.0 2023-10-02
Aaron
AR01FLFX-250mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95%
250mg
$600.00 2025-02-11
A2B Chem LLC
AY06145-250mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95%
250mg
$475.00 2024-04-20
Enamine
EN300-1268428-100mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95.0%
100mg
$293.0 2023-10-02
Enamine
EN300-1268428-5000mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95.0%
5000mg
$2443.0 2023-10-02
Enamine
EN300-1268428-10000mg
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione
2225127-08-0 95.0%
10000mg
$3622.0 2023-10-02

(3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione Related Literature

Additional information on (3aR)-hexahydro-1lambda6-pyrrolo1,2-b1,2,5thiadiazole-1,1,3-trione

Introduction to (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione (CAS No. 2225127-08-0)

(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2225127-08-0, belongs to the class of heterocyclic thiadiazole derivatives, which are known for their diverse pharmacological properties. The presence of multiple heteroatoms in its structure contributes to its intricate reactivity and makes it a subject of extensive research in medicinal chemistry.

The molecular structure of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione features a fused ring system consisting of a pyrrole ring linked to a thiadiazole moiety. This particular arrangement of heterocyclic rings imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The compound's stereochemistry, specifically the (3aR) configuration at the specified carbon atom, plays a pivotal role in determining its biological efficacy and pharmacokinetic behavior.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurological disorders. The structural framework of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione makes it a promising candidate for such applications. Researchers have been exploring its potential as an inhibitor of various enzymes and receptors involved in disease pathogenesis. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain kinases and proteases that are aberrantly expressed in cancer cells.

One of the most compelling aspects of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione is its ability to modulate multiple biological pathways simultaneously. This polypharmacological approach has shown promise in preclinical studies where the compound demonstrated synergistic effects when combined with other therapeutic agents. The precise arrangement of heteroatoms in its structure allows for selective binding to specific biological targets without significant off-target effects. This selectivity is critical for developing drugs with improved safety profiles.

The synthesis of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the pyrrole ring followed by the introduction of the thiadiazole moiety. Stereocontrol is essential at each step to ensure the correct configuration at the stereogenic center. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound for research purposes.

Recent advancements in computational chemistry have also played a crucial role in understanding the mechanistic aspects of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione's interactions with biological targets. Molecular modeling studies have provided insights into how the compound binds to its receptors and enzymes at an atomic level. These insights have guided medicinal chemists in designing analogs with enhanced potency and selectivity. Additionally, computational predictions have helped identify potential drug-like properties such as solubility、bioavailability,and metabolic stability,which are critical for successful drug development。

In clinical settings,(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][l,2,5]thiadiazole-l,l,3-trione is being evaluated in various phases of drug development。 Early-phase trials have shown encouraging results regarding its safety and tolerability。 Further studies are underway to assess its efficacy in treating specific diseases。 The compound's ability to modulate multiple disease pathways makes it a versatile tool for therapeutic intervention。 Researchers are particularly interested in its potential application as an anti-inflammatory agent, given the growing evidence linking inflammation to various chronic diseases。

The future direction of research on (3aR)-hexahydro-lambda6-pyrrolo[l,2-b][l,2,5]thiadiazole-l,l,l-trione includes exploring its mechanism of action in greater detail。 Understanding how this compound interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential。 Additionally, researchers are investigating ways to improve its pharmacokinetic properties through structural modifications。 These efforts aim to enhance bioavailability、reduce toxicity,and prolong half-life, making it a more viable candidate for clinical use。

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of (3aR)-hexahydro-lambda6-pyrrolo[l,2-b][l,2,5]thiadiazole-l,l,l-trione into a marketed drug。 Such collaborations can leverage expertise from different fields and accelerate the translation of laboratory findings into clinical applications。 Regulatory agencies also play a critical role by providing guidance on drug development protocols and ensuring that new therapies meet stringent safety and efficacy standards。

In conclusion,(3aR)-hexahydro-lambda6-pyrrolo[l,2-b][l,2,5]thiadiazole-l,l,l-trione(CAS No.2225127—08—0)is a structurally complex organic compound with significant potential as a therapeutic agent. Its unique chemical properties make it an attractive candidate for treating various diseases. Ongoing research efforts are aimed at elucidating its mechanism of action、 optimizing its pharmacokinetic profile.and translating these findings into clinical applications. With continued investigation,(this)compound has the potential to make meaningful contributions to human health.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD